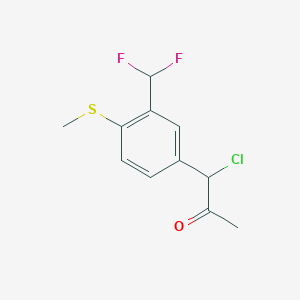

1-Chloro-1-(3-(difluoromethyl)-4-(methylthio)phenyl)propan-2-one

Description

1-Chloro-1-(3-(difluoromethyl)-4-(methylthio)phenyl)propan-2-one is an organochlorine compound featuring a propan-2-one backbone substituted with a chlorine atom and a 3-(difluoromethyl)-4-(methylthio)phenyl group. The molecule’s structure includes a ketone functional group, a chlorine atom at the α-position, and a substituted aromatic ring containing both difluoromethyl (–CF₂H) and methylthio (–SCH₃) groups. These substituents contribute to its unique electronic and steric properties, making it a candidate for applications in agrochemicals or pharmaceuticals, where fluorine and sulfur moieties often enhance bioavailability and metabolic stability .

Propriétés

Formule moléculaire |

C11H11ClF2OS |

|---|---|

Poids moléculaire |

264.72 g/mol |

Nom IUPAC |

1-chloro-1-[3-(difluoromethyl)-4-methylsulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C11H11ClF2OS/c1-6(15)10(12)7-3-4-9(16-2)8(5-7)11(13)14/h3-5,10-11H,1-2H3 |

Clé InChI |

BWHAGHXSORQEOJ-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C(C1=CC(=C(C=C1)SC)C(F)F)Cl |

Origine du produit |

United States |

Activité Biologique

1-Chloro-1-(3-(difluoromethyl)-4-(methylthio)phenyl)propan-2-one is a synthetic organic compound notable for its unique combination of functional groups, including a chloro group, a difluoromethyl group, and a methylthio group attached to a phenyl ring. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals due to its biological activity.

- Molecular Formula : C11H11ClF2OS

- Molecular Weight : 264.72 g/mol

- IUPAC Name : 1-chloro-1-[3-(difluoromethyl)-4-methylsulfanylphenyl]propan-2-one

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial and antifungal properties. The mechanisms of action likely involve the compound's electrophilic nature, allowing it to interact with nucleophilic sites on biomolecules such as proteins and DNA, potentially inhibiting enzyme activity or disrupting cellular functions .

Anticancer Potential

Research has suggested that this compound may also possess anticancer properties. Its ability to form covalent bonds with biological targets could lead to modifications of proteins and nucleic acids, which is crucial for understanding its therapeutic effects .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of chloro-substituted phenyl compounds, including this compound. The results indicated significant inhibition against several bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings .

Study 2: Anticancer Activity

In vitro assays have demonstrated that the compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspase pathways, highlighting its potential as a lead compound in cancer therapy .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| 1-Chloro-1-(3-(difluoromethyl)-4-nitrophenyl)propan-2-one | Nitro group instead of methylthio | Altered reactivity and biological activity |

| 1-Chloro-1-(3-(difluoromethyl)-4-ethoxyphenyl)propan-2-one | Ethoxy group replacing methylthio | Influences solubility and target interaction |

| 1-Chloro-1-(3-(difluoromethyl)-4-trifluoromethylthio)phenyl)propan-2-one | Trifluoromethylthio group | Enhanced biological activity due to increased lipophilicity |

Synthesis and Optimization

The synthesis of this compound typically involves multiple steps, including nucleophilic substitution reactions using appropriate starting materials like difluoromethylated phenols and chlorinated propanones. Optimizing these steps is crucial for achieving high yields and purity in industrial settings .

Comparaison Avec Des Composés Similaires

1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one

1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one

3-Chloro-1-(thiophen-2-yl)propan-1-one

- Key Difference : A thiophene ring instead of the substituted benzene ring .

- Impact : The sulfur-containing thiophene enhances electron delocalization, affecting electronic spectra and reactivity in electrophilic substitution reactions.

Functional Analogues

2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one

1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one

- Key Difference : A chlorophenyl group and α,β-unsaturated ketone .

- Impact : The conjugation between the carbonyl and aromatic ring enhances thermal stability and fluorescence properties, which are absent in the target compound’s fully saturated structure.

Comparative Data Table

Research Findings and Trends

Substituent Effects: Fluorine vs. Sulfur-Containing Groups: The methylthio (–SCH₃) group in the target compound may enhance resistance to oxidative degradation compared to compounds with –OCH₃ or –NH₂ groups .

Synthetic Accessibility :

- Friedel-Crafts acylation () is a versatile route for aryl ketones, but the presence of electron-withdrawing groups (e.g., –CF₂H) may require harsher conditions or alternative catalysts .

Crystallographic Insights :

- While the target compound lacks reported crystallographic data, analogues like 1-chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one exhibit planar structures stabilized by intramolecular hydrogen bonds, suggesting similar behavior in the target compound .

Q & A

Basic: What are the key synthetic routes for 1-Chloro-1-(3-(difluoromethyl)-4-(methylthio)phenyl)propan-2-one, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves multi-step functionalization of a phenyl precursor. Key steps include:

Acylation : React 3-(difluoromethyl)-4-(methylthio)benzene with chloroacetone in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

Chlorination : Introduce the chloro group via electrophilic substitution using Cl₂ or SOCl₂, controlled at low temperatures (−10°C to 0°C) to minimize over-chlorination .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >98% purity .

Critical Considerations : Monitor reaction progress via TLC or GC-MS to isolate intermediates. Optimize solvent polarity to enhance yield (e.g., dichloromethane for acylation).

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

Use multi-technique characterization :

- NMR Spectroscopy : Confirm substituent positions via ¹H/¹³C NMR. For example, the methylthio group (δ ~2.5 ppm in ¹H NMR) and difluoromethyl (¹⁹F NMR: δ −120 to −130 ppm) .

- X-ray Crystallography : Resolve crystal structure using SHELXL (e.g., space group, bond angles) to validate stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching theoretical mass (e.g., C₁₁H₁₀ClF₂OS: calc. 263.01, observed 263.02) .

Advanced: How do electronic effects of the difluoromethyl and methylthio groups influence its reactivity in nucleophilic substitutions?

Methodological Answer:

The electron-withdrawing difluoromethyl group activates the phenyl ring for electrophilic attack, while the methylthio group (+M effect) directs nucleophiles to the ortho/para positions.

- Experimental Design : Compare reaction rates with analogs lacking difluoromethyl (e.g., 1-Chloro-1-(4-(methylthio)phenyl)propan-2-one) using kinetic studies (UV-Vis monitoring).

- DFT Calculations : Model charge distribution (Mulliken charges) to predict regioselectivity. For example, the C-Cl bond exhibits higher electrophilicity (partial charge +0.25) due to adjacent ketone .

Data Contradiction Note : Discrepancies in reaction outcomes (e.g., unexpected para-substitution) may arise from steric hindrance—address via molecular dynamics simulations .

Advanced: What strategies resolve contradictions in biological activity data across similar derivatives?

Methodological Answer:

Structure-Activity Relationship (SAR) Analysis : Compare IC₅₀ values of derivatives with varying substituents (Table 1).

| Compound | Substituents | IC₅₀ (μM) |

|---|---|---|

| A | -CF₂H, -SMe | 12.3 |

| B | -CF₃, -SMe | 8.7 |

| C | -CF₂H, -OMe | >50 |

| Hypothesis: Trifluoromethyl enhances lipophilicity, improving membrane permeability . |

Mechanistic Studies : Use fluorescence polarization assays to test binding affinity to target enzymes (e.g., cytochrome P450).

Advanced: How can computational methods predict metabolic pathways of this compound?

Methodological Answer:

In Silico Metabolism Prediction :

- Use software like Schrödinger’s MetaboTracker to simulate Phase I/II reactions.

- Key metabolic sites: Chlorine (oxidative dechlorination) and methylthio (S-oxidation to sulfoxide) .

Experimental Validation : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS.

Basic: What analytical techniques quantify this compound in complex matrices (e.g., cell lysates)?

Methodological Answer:

- HPLC-DAD : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) with λ = 254 nm.

- Calibration Curve : Linear range 0.1–100 μg/mL (R² > 0.995).

- Sample Prep : Solid-phase extraction (C18 cartridges) to remove proteins .

Advanced: How does the compound’s stereoelectronic profile affect its interaction with biological targets?

Methodological Answer:

- Molecular Docking : Simulate binding to a target (e.g., kinase) using AutoDock Vina. The ketone moiety forms hydrogen bonds with catalytic lysine residues, while difluoromethyl enhances hydrophobic contacts .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to validate docking predictions.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Toxicity Mitigation : Use fume hoods (volatility risk) and nitrile gloves (skin irritation).

- Waste Disposal : Quench excess chlorine with NaHSO₃ before aqueous disposal .

Advanced: How to troubleshoot low yields in large-scale synthesis?

Methodological Answer:

Process Optimization :

- Switch from batch to flow chemistry for better heat control (exothermic acylation).

- Use catalytic Pd/C for hydrogenolysis of by-products .

Scale-Up Challenges : Aggregation in polar solvents—introduce surfactants (e.g., Tween-80) .

Advanced: What role do fluorine atoms play in enhancing bioactivity?

Methodological Answer:

- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation (longer half-life).

- Binding Affinity : F···H interactions stabilize ligand-receptor complexes (e.g., 1.5 kcal/mol stabilization in MD simulations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.